molecular formula C8H11N5 B12605676 Propanedinitrile, (3-azidopropyl)ethyl- CAS No. 649759-82-0

Propanedinitrile, (3-azidopropyl)ethyl-

Cat. No.: B12605676
CAS No.: 649759-82-0
M. Wt: 177.21 g/mol
InChI Key: JTHVZCXYNCGWRG-UHFFFAOYSA-N
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Description

Propanedinitrile, (3-azidopropyl)ethyl-: is an organic compound with the molecular formula C8H11N5 This compound is characterized by the presence of both nitrile and azide functional groups, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitrile Formation: The synthesis of propanedinitrile, (3-azidopropyl)ethyl- typically begins with the formation of the nitrile group.

    Azide Introduction: The azide group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propanedinitrile, (3-azidopropyl)ethyl- can undergo oxidation reactions, often leading to the formation of nitrile oxides.

    Reduction: Reduction of the azide group can yield amines, which can further participate in various organic transformations.

    Substitution: The azide group can be substituted by other nucleophiles, such as amines or alcohols, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often employ sodium azide, amines, or alcohols in polar aprotic solvents.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The azide group allows for bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules.

Medicine:

    Drug Development: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmacologically active compounds.

Industry:

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of propanedinitrile, (3-azidopropyl)ethyl- depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azide group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azide group is reduced to an amine, which can participate in further chemical transformations.

Comparison with Similar Compounds

    Malononitrile (Propanedinitrile): A simpler nitrile compound without the azide group.

    Cyanoacetonitrile: Another nitrile compound with a different substitution pattern.

    Dicyanomethane: A compound with two nitrile groups attached to a single carbon atom.

Uniqueness: Propanedinitrile, (3-azidopropyl)ethyl- is unique due to the presence of both nitrile and azide functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

649759-82-0

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-(3-azidopropyl)-2-ethylpropanedinitrile

InChI

InChI=1S/C8H11N5/c1-2-8(6-9,7-10)4-3-5-12-13-11/h2-5H2,1H3

InChI Key

JTHVZCXYNCGWRG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCN=[N+]=[N-])(C#N)C#N

Origin of Product

United States

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